Product packaging for 2,4-Diiodo-5-methoxybenzene-1,3-diol(Cat. No.:CAS No. 134810-56-3)

2,4-Diiodo-5-methoxybenzene-1,3-diol

Cat. No.: B3321482
CAS No.: 134810-56-3
M. Wt: 391.93 g/mol
InChI Key: SZRHKEIJNAZDQK-UHFFFAOYSA-N
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Description

2,4-Diiodo-5-methoxybenzene-1,3-diol (CAS 134810-56-3) is a di-substituted benzene derivative of significant interest in organic and medicinal chemistry research. This compound features the molecular formula C7H6I2O3 and has a molecular weight of 391.93 g/mol . Its specific structure, containing two iodine atoms and two hydroxyl groups in a meta-relationship relative to each other on a methoxy-substituted benzene ring, makes it a valuable synthetic intermediate. The presence of heavy iodine atoms provides distinctive electronic properties and makes the compound a potential candidate for further functionalization, particularly in the synthesis of more complex molecules. Researchers utilize this diiodo-based compound as a key precursor in the development of novel chemical entities, such as Schiff base derivatives, which are known to exhibit a range of biological activities including phosphodiesterase (PDE) inhibitory potential . Its high molecular weight and structural features also suggest potential applications in materials science. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6I2O3 B3321482 2,4-Diiodo-5-methoxybenzene-1,3-diol CAS No. 134810-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diiodo-5-methoxybenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O3/c1-12-4-2-3(10)5(8)7(11)6(4)9/h2,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRHKEIJNAZDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Diiodo 5 Methoxybenzene 1,3 Diol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2,4-Diiodo-5-methoxybenzene-1,3-diol suggests several potential synthetic routes. The most straightforward disconnection involves the carbon-iodine bonds. This points to an electrophilic iodination of a suitable precursor, namely 5-methoxybenzene-1,3-diol (also known as 5-methoxyresorcinol). The powerful activating effects of the two hydroxyl groups and the methoxy (B1213986) group would direct the incoming electrophilic iodine to the electron-rich positions (C2, C4, and C6).

Primary Disconnection:

C-I Bonds: The two iodine atoms can be retrosynthetically removed via a reversal of an electrophilic aromatic substitution (SEAr) reaction. This leads back to 5-methoxybenzene-1,3-diol as the key precursor. The forward reaction would involve the regioselective iodination of this precursor.

Alternative Disconnections:

C-O (Methoxy) Bond: A disconnection at the methoxy group ether linkage suggests a Williamson ether synthesis or similar etherification method. wikipedia.org This would involve the selective methylation of one hydroxyl group in a precursor like 2,4-diiodobenzene-1,3,5-triol.

C-OH Bonds: Disconnecting the hydroxyl groups is less common but could be envisioned through the oxidation and subsequent reduction of a diiodomethoxybenzene precursor.

The most logical and convergent strategy appears to be the late-stage iodination of a pre-formed 5-methoxybenzene-1,3-diol ring system. This approach localizes the challenge to controlling the regioselectivity of the iodination step.

Regioselective Iodination Strategies for 5-Methoxybenzene-1,3-diol Derivatives

The introduction of two iodine atoms onto the 5-methoxybenzene-1,3-diol core at the C2 and C4 positions requires overcoming the inherent regiochemical challenges of iodinating a highly activated aromatic ring. The positions ortho and para to the three activating groups (two -OH, one -OCH3) are all highly susceptible to electrophilic attack.

Direct iodination of resorcinol (B1680541) (benzene-1,3-diol) and its derivatives is a well-established but often difficult-to-control reaction. stackexchange.com The reaction of resorcinol with iodine can yield a mixture of mono-, di-, and tri-iodinated products. scispace.com

For the synthesis of this compound, the starting material would be 5-methoxyresorcinol. The combined directing effects of the hydroxyl and methoxy groups strongly activate the C2, C4, and C6 positions.

Common reagents for direct electrophilic iodination include:

Molecular Iodine (I₂): Often used with a base or an oxidizing agent. In slightly basic conditions, iodination of resorcinol can be rapid, leading to tri-iodination. scispace.com Kinetic control might favor certain isomers under specific pH and temperature conditions. stackexchange.com

Iodine Monochloride (ICl): A more potent electrophilic iodinating agent that can provide better yields and selectivity in some cases. Reacting resorcinol with iodine chloride in ether can yield 4-iodoresorcinol selectively. scispace.com

Iodine/Oxidizing Agent Systems: Systems like I₂/H₂O₂ can be used for the iodination of activated aromatic rings, including dimethoxy- and trimethoxybenzenes. researchgate.netmdpi.com

The key challenge is to prevent over-iodination to the 2,4,6-triiodo derivative and to control the stoichiometry to favor the desired di-iodinated product.

Table 1: Comparison of Direct Iodination Reagents for Phenolic Compounds

Reagent System Substrate Example Typical Products Notes
I₂ / NaHCO₃ Resorcinol 2,4,6-Triiodoresorcinol (precipitate), 2-Iodoresorcinol (from filtrate) Reaction is rapid; product distribution is sensitive to work-up. scispace.com
ICl / Ether Resorcinol 4-Iodoresorcinol Offers good selectivity for mono-iodination at the 4-position. scispace.com

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in aromatic substitution. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base (typically an organolithium reagent), followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, a DoM strategy could be envisioned. The methoxy group (-OCH3) is a moderate DMG. organic-chemistry.org However, the acidic protons of the hydroxyl groups would be deprotonated first. Therefore, the hydroxyl groups must be protected with groups that can also function as DMGs, such as carbamates (-OCONR₂), which are among the most powerful DMGs. nih.gov

A potential sequence would be:

Protect the hydroxyl groups of 5-methoxybenzene-1,3-diol.

Perform a directed ortho-lithiation. The directing group would guide the metalation to the adjacent position.

Quench the aryllithium species with an iodine source (e.g., I₂).

Repeat the process for the second iodination or utilize a double-lithiation if possible.

Deprotect the hydroxyl groups.

This approach offers superior regiocontrol compared to direct electrophilic substitution but requires additional protection/deprotection steps. For instance, treatment of an appropriate pyrazole (B372694) with n-BuLi followed by iodine can produce the 5-iodo derivative exclusively, demonstrating the precision of metalation-iodination sequences. nih.gov

Hypervalent iodine reagents have become valuable tools in organic synthesis due to their mild reactivity and high selectivity. frontiersin.org Reagents such as phenyliodine diacetate (PIDA or PhI(OAc)₂) and phenyliodine bis(trifluoroacetate) (PIFA) can be used in various oxidative transformations. nih.govyoutube.com

While often used for dearomatization or coupling reactions, hypervalent iodine compounds can also serve as sources of electrophilic iodine or facilitate iodination reactions. nih.govresearchgate.net For example, they can be used to generate highly electrophilic iodinating species in situ. Some methodologies use hypervalent iodine reagents to form aryl-iodonium salts, which can then be used in subsequent cross-coupling reactions.

In the synthesis of the target molecule, a hypervalent iodine-based protocol could potentially offer a milder alternative to traditional electrophilic iodination, possibly leading to cleaner reactions and higher selectivity by avoiding strongly acidic or harsh conditions. acs.org Oxidative dearomatization of resorcinol derivatives using hypervalent iodine reagents is a known process that produces cyclohexadienone intermediates, highlighting the reactivity of these systems. researchgate.net

Introduction of the Methoxy Group: Ethersynthesis and Functional Group Interconversion

The methoxy group of the target compound can be introduced at various stages of the synthesis, either onto a pre-existing diol/triol or carried through from a methoxylated starting material.

Williamson Ether Synthesis: This is a classic and widely used method for forming ethers. It involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org To synthesize 5-methoxybenzene-1,3-diol, one could start with phloroglucinol (B13840) (benzene-1,3,5-triol), selectively deprotonate one hydroxyl group with a suitable base, and then react the resulting phenoxide with a methylating agent like methyl iodide or dimethyl sulfate (B86663). Controlling the reaction to achieve mono-methylation is the primary challenge.

Ullmann Condensation: While typically used for forming diaryl ethers, variations can be applied to the synthesis of alkyl aryl ethers, especially when the Williamson synthesis is not effective. wikipedia.org

Functional Group Interconversion: An alternative is to start with a molecule that already contains the desired oxygenation pattern and perform a functional group interconversion. For example, demethylation of a dimethoxy phenol (B47542) using reagents like boron tribromide (BBr₃) is a common strategy to yield a free phenol. nih.gov

Table 2: Selected Methods for Phenolic Ether Synthesis

Method Reagents Reaction Type Key Feature Citation
Williamson Ether Synthesis Strong Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) Nucleophilic Substitution (SN2) High-yielding for primary alkyl halides. wikipedia.org
Acid-Catalyzed Condensation Alcohol, Acid Catalyst Condensation Risks self-condensation of the alcohol. wikipedia.org

Hydroxylation Strategies for the Benzene (B151609) Ring to Form 1,3-Diol Moiety

The formation of the 1,3-diol (resorcinol) moiety is fundamental to the synthesis. Rather than constructing it on a substituted ring, it is almost always more efficient to begin with a commercially available precursor that already contains this feature.

Starting from Resorcinol or Phloroglucinol: The most practical approach is to start with benzene-1,3-diol (resorcinol) or benzene-1,3,5-triol (phloroglucinol).

If starting with resorcinol , the synthesis would require the introduction of a hydroxyl group at the 5-position, followed by methylation, or methylation at the 5-position if a suitable substituent is present. This is generally a complex transformation.

Starting with phloroglucinol is more direct. As described in section 2.3, a selective mono-O-methylation would yield 5-methoxybenzene-1,3-diol, the direct precursor for the iodination step.

Oxidation of Phenolic Ethers: In some cases, a hydroxyl group can be introduced into a phenol ether via oxidation. For example, the oxidation of anisole (B1667542) can produce methoxyphenol. google.com However, controlling the regioselectivity to obtain the 1,3-diol pattern from a simple methoxybenzene is synthetically challenging and not a preferred route.

The synthesis of the core 5-methoxybenzene-1,3-diol structure is therefore best achieved by the partial etherification of the readily available phloroglucinol.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound hinges on the meticulous optimization of reaction conditions. The primary transformations, diiodination and methoxylation (starting from a resorcinol or phloroglucinol precursor), are sensitive to environmental factors that dictate reaction rate, selectivity, and the formation of byproducts.

The choice of solvent and the regulation of temperature are critical parameters in the electrophilic iodination of activated phenolic compounds.

Solvent Effects: The solvent medium can profoundly influence the reactivity of both the phenolic substrate and the iodinating species. nih.gov In the iodination of phenols, a variety of solvents are employed, ranging from aqueous systems to polar aprotic and nonpolar organic solvents.

Aqueous Systems: Iodination is often performed in aqueous solutions, sometimes with a buffer to control pH. An acetate (B1210297) buffer at pH 5 has been used for the iodination of phenol. dtu.dk The use of aqueous solvents can promote the formation of highly pure tri-iodinated products, potentially eliminating the need for complex purification steps. google.com

Polar Solvents: The solubility of iodine varies significantly with the solvent. Polar solvents like alcohols or amines can form charge-transfer adducts with iodine, altering its reactivity. wikipedia.org The use of tetrahydrofuran (B95107) (THF) mixed with water is a common solvent system for the iodination of related resorcinol compounds. scispace.com

Reaction Mechanism Influence: The solvent's ability to accept hydrogen bonds and solvate anions can determine the dominant reaction mechanism, which can be a direct hydrogen atom transfer, a proton-coupled electron transfer, or a sequential proton-loss electron transfer. nih.gov

Interactive Table: Solvent Effects in Phenolic Iodination Select a solvent type to see its typical application and effects in iodination reactions.

Solvent SystemTypical ApplicationObserved Effects & References
Aqueous (Buffered) General iodination of phenols.Controls pH, can lead to high purity of products. dtu.dkgoogle.com
THF/Water Iodination of resorcinol derivatives.Good solvent for both substrate and inorganic reagents. scispace.com
Alcohols/Amines Solubilizing iodine.Forms charge-transfer complexes, altering iodine's reactivity. wikipedia.org
Sulfuric Acid Per-iodination reactions.Acts as both solvent and catalyst for exhaustive iodination. olemiss.edu

Temperature Control: Temperature management is crucial for controlling the rate of iodination and minimizing side reactions. The ideal temperature range can vary widely depending on the reactivity of the substrate and the potency of the iodinating agent.

For some iodination processes using iodine and iodic acid, the temperature is maintained below 70°C, with an optimal range of 40°C to 60°C to ensure the reaction proceeds efficiently without significant loss of molecular iodine through sublimation. google.comgoogle.com

In other protocols, reactions are cooled in an ice bath to moderate reactivity, particularly when using highly reactive substrates. studylib.net

Conversely, certain exhaustive iodination methods require elevated temperatures, such as 100°C in sulfuric acid, to drive the reaction to completion. olemiss.edu Precise temperature control is therefore a key factor in balancing reaction kinetics and product stability. copernicus.org

Interactive Table: Temperature Control in Iodination Click on a temperature range to view its relevance in specific iodination protocols.

Temperature RangeReaction ProtocolPurpose & References
0 °C Iodination of phenols.To moderate exothermic reactions and improve selectivity. studylib.net
40 - 60 °C Industrial iodination with I₂/HIO₃.Optimal range for reaction rate without significant reagent loss. google.comgoogle.com
< 70 °C General iodination of phenolic derivatives.To prevent side reactions and decomposition. google.com
100 °C Periodination in sulfuric acid.To overcome high activation energy for exhaustive substitution. olemiss.edu

For an activated substrate like 5-methoxyresorcinol, traditional Lewis acid catalysts are often unnecessary for iodination. Instead, the "catalysis" is achieved through the selection of an appropriate iodinating agent and control of its stoichiometry (loading).

Iodinating Agent Selection: The choice of reagent is paramount for controlling both the degree and position of iodination.

Iodine with a Mild Base: A mixture of molecular iodine (I₂) and sodium bicarbonate can be used, but with 5-methoxyresorcinol, this can lead to a mixture of products. scispace.com

Iodine and an Oxidant: A common and effective system involves combining molecular iodine with an oxidizing agent like iodic acid (HIO₃) or periodic acid (H₅IO₆). google.comolemiss.edugoogle.com The molar ratio of substrate to these reagents is critical. For tri-iodination, a molar ratio of substrate:iodine:iodic acid of approximately 1:1.2:0.6 is often used. google.com

Specialized Reagents: For specific transformations, more advanced reagents such as bis-(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate (B91526) have been developed to achieve rapid iodination in high yields under mild conditions. mdpi.com

Regioselectivity: In the case of 5-methoxyresorcinol, using the bulkier triiodide ion (I₃⁻), formed in situ, at a basic pH (around 9) can favor substitution at the less sterically hindered position (C2). Conversely, performing the iodination in an acidic medium tends to yield the C4 substituted product. scispace.com

Methoxylation: The methoxy group of the target compound could be introduced via methylation of a corresponding polyhydroxy-diiodo-benzene precursor. Standard methods for this transformation include reaction with dimethyl sulfate or using methanol (B129727) with dry hydrogen chloride. scispace.com

Protecting Group Chemistry for Selective Functionalization of Phenolic Hydroxyls

In multi-step syntheses involving molecules with multiple reactive sites, such as the two phenolic hydroxyls in 5-methoxyresorcinol, protecting groups are essential tools to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org To selectively functionalize one hydroxyl group while leaving the other untouched, or to introduce different functionalities onto each, an orthogonal protecting group strategy is required. organic-chemistry.org

The hydroxyl groups of the resorcinol moiety can be protected using a variety of standard methods for alcohols. libretexts.org The choice of protecting group depends on its stability to the conditions of subsequent reaction steps (e.g., iodination) and the ease of its selective removal (deprotection).

Common protecting groups for phenolic hydroxyls include:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are widely used. They are introduced using the corresponding silyl chloride and a base, and are typically removed with a fluoride (B91410) source (e.g., TBAF) or acid. libretexts.org

Benzyl (B1604629) Ethers (Bn): Introduced with benzyl bromide and a base, this is a robust protecting group that is stable to many reaction conditions but can be removed by catalytic hydrogenolysis. libretexts.org

Acyl Groups: Acetyl (Ac) or Benzoyl (Bz) groups can be used, but their removal via hydrolysis often requires basic or acidic conditions that might affect other parts of the molecule. libretexts.org

Interactive Table: Common Protecting Groups for Phenolic Hydroxyls Explore different protecting groups to see their typical introduction and cleavage conditions.

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsStability Profile
tert-Butyldimethylsilyl TBDMSTBDMS-Cl, ImidazoleTBAF, HF, Acetic AcidStable to base, mild acid, oxidation, reduction.
Benzyl BnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Stable to acid, base, oxidation, reduction.
Acetyl AcAcetic Anhydride (B1165640), PyridineNaOH, K₂CO₃/MeOH, AcidBase labile, stable to mild acid and hydrogenation.
Methoxymethyl ether MOMMOM-Cl, DIPEAStrong Acid (e.g., HCl)Stable to base, nucleophiles, mild acid.

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

The isolation and purification of iodinated phenols require specific techniques due to the potential instability of the compounds and the presence of closely related isomers.

Initial Isolation:

Reaction Quenching: Unreacted iodine is often quenched by adding a reducing agent, such as a solution of sodium thiosulfate (B1220275) or sodium metabisulfite, until the characteristic brown color disappears. olemiss.edustudylib.net

Precipitation and Filtration: If the product is a solid and insoluble in the reaction mixture, it can be isolated directly by vacuum filtration through a Büchner funnel, followed by washing with a cold solvent to remove soluble impurities. studylib.net

Solvent Extraction: For products soluble in the reaction mixture, purification begins with extraction into an appropriate organic solvent like diethyl ether, followed by washing of the organic layer and drying over an agent like MgSO₄ or Na₂SO₄. dtu.dkscispace.com

Purification Techniques:

Recrystallization: This is a highly effective method for purifying solid crystalline compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. studylib.net

Chromatography: While standard silica (B1680970) gel column chromatography can be problematic for iodinated resorcinols due to their instability on this support, other chromatographic methods are viable. scispace.com

Preparative High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column (e.g., C18) is an effective method for separating closely related iodinated isomers. dtu.dk This technique separates compounds based on polarity, with less polar compounds eluting later.

Alumina (B75360)/Silica-Alumina Column Chromatography: Column chromatography using alumina or a mixture of silica and alumina can be a suitable alternative to pure silica gel for the separation of aromatic compounds. cup.edu.cn

Reactivity and Transformational Chemistry of 2,4 Diiodo 5 Methoxybenzene 1,3 Diol and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Diiodinated Benzene-1,3-diol Core

The benzene (B151609) ring of 2,4-Diiodo-5-methoxybenzene-1,3-diol is heavily substituted, which significantly influences its reactivity towards electrophilic aromatic substitution (EAS). The single available position on the ring (C6) is sterically hindered by the adjacent iodine and hydroxyl groups. The combined electronic effects of the substituents—three strong electron-donating groups (two -OH, one -OCH3) and two deactivating but ortho-, para-directing halogens (-I)—create a complex reactivity profile. msu.edu

The hydroxyl and methoxy (B1213986) groups are powerful activating groups that strongly direct incoming electrophiles to their ortho and para positions. msu.edu In this molecule, the positions ortho and para to these activating groups are already occupied by iodine atoms or other activating groups. The sole remaining hydrogen at the C6 position is ortho to a hydroxyl group and meta to the other two activating groups. While the collective electron-donating nature of the oxygen-containing substituents would suggest a high propensity for EAS, the significant steric hindrance from the bulky iodine atom at C4 and the hydroxyl group at C3 likely makes substitution at C6 challenging.

Common EAS reactions and the expected electrophiles are listed in the table below. However, subjecting this compound to these conditions would likely require forcing conditions, and the potential for side reactions, such as oxidation of the electron-rich phenol (B47542), would be high.

Table 1: Common Electrophilic Aromatic Substitution Reactions

Reaction Type Typical Reagents Electrophile (E+)
Halogenation Cl₂, FeCl₃ or Br₂, FeBr₃ Cl⁺ or Br⁺
Nitration HNO₃, H₂SO₄ NO₂⁺
Sulfonation H₂SO₄ + SO₃ SO₃H⁺
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺

This table presents common EAS reactions; their direct application to this compound at the C6 position is expected to be sterically hindered.

Nucleophilic Aromatic Substitution Reactions of the Iodo-Substituents

Nucleophilic aromatic substitution (SNA) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orglibretexts.orgmasterorganicchemistry.com In this compound, the ring is substituted with electron-donating hydroxyl and methoxy groups, which generally disfavor SNAr reactions by destabilizing the anionic intermediate. masterorganicchemistry.com

However, the nature of the halogen can play a role, and in some cases, particularly with highly activated nucleophiles or under specific catalytic conditions (e.g., copper-catalyzed), substitution of aryl iodides can be achieved. youtube.com Furthermore, recent studies have shown that the formation of a phenoxyl radical can act as a powerful transient electron-withdrawing group, facilitating nucleophilic substitution on otherwise electron-rich halophenols. osti.gov Given the phenolic nature of the substrate, such a radical-mediated pathway could potentially be explored.

The two iodine atoms are in different chemical environments. The iodine at C2 is flanked by two hydroxyl groups, while the iodine at C4 is adjacent to a hydroxyl and a methoxy group. This difference could lead to regioselectivity if a substitution reaction were to occur.

Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Positions (e.g., Suzuki, Sonogashira, Heck)

The presence of two iodo substituents makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The high reactivity of the C-I bond in oxidative addition to Pd(0) catalysts allows for coupling under relatively mild conditions. libretexts.org

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the iodine positions. By controlling the stoichiometry of the boronic acid, it may be possible to achieve selective mono- or di-substitution. youtube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.gov This method is highly effective for synthesizing arylalkynes. Research on 5-substituted-1,2,3-triiodobenzenes has shown that Sonogashira couplings can be highly regioselective, with the reaction occurring preferentially at the most sterically accessible C-I bond. nih.govresearchgate.net A similar selectivity could be anticipated for this compound.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. numberanalytics.comwikipedia.orgyoutube.com This reaction offers a direct method for the vinylation of the aromatic core. Intramolecular versions of the Heck reaction are particularly useful for constructing new rings. libretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki R-B(OH)₂ Pd(PPh₃)₄, Base (e.g., K₂CO₃) C-C (sp²-sp², sp²-sp³)
Sonogashira R-C≡CH Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) C-C (sp²-sp)

| Heck | H₂C=CHR' | Pd(OAc)₂, PPh₃, Base | C-C (sp²-sp²) |

This table provides a general overview. Specific conditions for this compound would require experimental optimization.

A sequential cross-coupling strategy could be employed, taking advantage of the potentially different reactivities of the two C-I bonds or by using different types of coupling reactions to introduce diverse functionalities at the C2 and C4 positions. nih.gov

Functional Group Interconversions of Hydroxyl and Methoxy Groups

The two phenolic hydroxyl groups at C1 and C3 can be readily functionalized through alkylation or acylation. Selective functionalization can be challenging but may be achieved by exploiting the different steric and electronic environments of the two hydroxyls. The C1-OH is flanked by a methoxy group and an iodine atom, while the C3-OH is positioned between an iodine and the vacant C6 position.

Selective Acylation: Acylation is the reaction of a phenol with an acylating agent (e.g., an acid chloride or anhydride) to form a phenolic ester. Selective acylation can often be achieved under specific conditions. nih.govrsc.orgnortheastern.edu For instance, using sterically bulky acylating agents might favor reaction at the less hindered C3-OH group. Alternatively, methods using specific catalysts or activating agents can provide selectivity. researchgate.netbcrec.id

Table 3: Common Reagents for Phenolic Acylation

Reagent Type Example Notes
Acid Halide Acetyl chloride (CH₃COCl) Typically used with a base (e.g., pyridine).
Acid Anhydride (B1165640) Acetic anhydride ((CH₃CO)₂O) Can be catalyzed by acids or bases.
Organic Salts Sodium acetate (B1210297) Used with an activator like DAST. rsc.orgnortheastern.edu

The conversion of the methoxy group at C5 to a hydroxyl group is a key transformation that would yield 2,4-diiodobenzene-1,3,5-triol (diiodophloroglucinol). This demethylation is an important step in the synthesis of many natural products and other complex molecules. acs.org Several reagents are effective for cleaving aryl methyl ethers, often under harsh conditions. chem-station.comnih.gov

Common Demethylating Agents:

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for demethylation. It acts as a strong Lewis acid, coordinating to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com The reaction is typically performed at low temperatures.

Aluminum Chloride (AlCl₃): Another strong Lewis acid that can effect demethylation, often requiring heating. Its reactivity can be modulated by the solvent. google.comresearchgate.net

Hydrobromic Acid (HBr): Concentrated HBr at high temperatures is a classic method for cleaving ethers via a Brønsted acid-catalyzed mechanism. chem-station.com

Alkyl Thiols: Reagents like ethanethiol (B150549) (EtSH) or dodecanethiol in the presence of a base provide a method that avoids strong acids. chem-station.com

The choice of reagent would depend on the compatibility with the other functional groups in the molecule. Given the presence of two iodine atoms, strongly nucleophilic conditions could potentially lead to side reactions.

Ring Annulation and Heterocycle Formation via the Diol Functionality

The 1,3-diol arrangement of the hydroxyl groups provides a versatile handle for the construction of new rings, particularly heterocycles. mdpi.comnih.gov This functionality can react with bifunctional electrophiles to form fused or spirocyclic systems.

For example, reaction with ketones or aldehydes can lead to the formation of a five-membered 1,3-dioxole (B15492876) ring fused to the benzene core. Similarly, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbonate.

Furthermore, the diol can be a precursor for more complex annulation reactions. The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for forming a six-membered ring. libretexts.orgmasterorganicchemistry.comwikipedia.org While the diol itself is not a direct participant, it could be transformed into a suitable nucleophile (e.g., by conversion to a bis-enolate precursor) that could then react with an α,β-unsaturated ketone to initiate the annulation sequence, leading to complex polycyclic structures. The synthesis of a wide variety of heterocyclic compounds, which are prevalent in medicinal chemistry, often relies on the strategic use of such functional group handles. longdom.orgresearchgate.net

Oxidative and Reductive Transformations of the Aromatic System and Substituents

The chemical nature of this compound, possessing a highly activated aromatic ring, suggests a susceptibility to both oxidative and reductive processes. The likely pathways for these transformations are discussed below, based on established reactivity patterns of similar compounds.

The electron-rich resorcinol (B1680541) core, further activated by a methoxy group, makes the aromatic system prone to oxidation. However, the outcomes can be complex, ranging from quinone formation to polymerization.

Oxidation to Quinones: Phenols and their derivatives are commonly oxidized to quinones. In the case of this compound, oxidation would likely target the hydroxyl groups. Treatment with oxidizing agents such as hypervalent iodine reagents (e.g., iodobenzene (B50100) diacetate) could potentially lead to the formation of a quinone-type structure. wikipedia.org The oxidation of resorcinol itself is known to be a complex process. researchgate.netrsc.org The presence of multiple activating groups suggests that the reaction may require careful control to avoid over-oxidation or polymerization. researchgate.net

Demethylation and Polymerization: The oxidation of methoxyphenols can sometimes result in demethylation to form corresponding catechols or quinones. rsc.orgtandfonline.com Under harsh oxidative conditions, such as with strong oxidizing agents or in supercritical water, both demethylation and decomposition of the aromatic ring can occur. psu.eduacs.org For highly activated systems like resorcinols, oxidation, particularly electrochemical oxidation, can lead to the formation of radical species that readily polymerize, fouling electrode surfaces. rsc.org Given the high degree of activation in this compound, similar polymerization pathways are a strong possibility under certain oxidative conditions.

Oxidative Coupling: Phenolic compounds can undergo oxidative coupling reactions. For instance, the oxidation of some dimethoxyphenols with ferricyanide (B76249) can lead to the formation of biphenyl (B1667301) derivatives. rsc.org It is plausible that under specific catalytic conditions, this compound could undergo similar coupling reactions.

The following table summarizes the potential oxidative transformations of this compound based on the reactivity of analogous compounds.

Transformation Reagents and Conditions Potential Product(s) Notes
Oxidation to QuinoneHypervalent iodine reagents (e.g., IBD), mild oxidizing agents2,4-Diiodo-5-methoxy-p-benzoquinone derivativeThe resorcinol structure makes the formation of a stable quinone challenging; rearrangement or further reaction is possible.
Oxidative DemethylationStrong oxidizing agents, electrochemical oxidation2,4-Diiodo-benzene-1,3,5-triol derivatives or corresponding quinonesDemethylation is a known reaction for methoxyphenols under oxidative stress. rsc.orgtandfonline.com
PolymerizationStrong oxidizing agents, electrochemical oxidationInsoluble polymeric materialHighly activated phenols like resorcinol are prone to polymerization upon oxidation. rsc.org

Reductive processes are likely to target the carbon-iodine bonds, as aromatic iodides are susceptible to reductive dehalogenation.

Reductive Deiodination: The most probable reductive transformation is the sequential or complete removal of the iodine atoms. This can be achieved through various catalytic hydrogenation methods, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. This process, known as hydrodehalogenation, is a common and efficient method for removing halogens from aromatic rings. mdpi.com The reaction would proceed stepwise, first yielding mono-iodinated intermediates before complete deiodination to form 5-methoxybenzene-1,3-diol. The relative ease of reduction of the carbon-iodine bond makes this a highly favorable transformation.

Reduction of the Aromatic System: Under very harsh conditions, such as high-pressure hydrogenation with powerful catalysts like rhodium or ruthenium, the aromatic ring itself could be reduced to the corresponding substituted cyclohexane (B81311) derivative. However, this would require significantly more forcing conditions than reductive deiodination.

The potential reductive transformations are outlined in the table below.

Transformation Reagents and Conditions Potential Product(s) Notes
Partial Reductive DeiodinationCatalytic hydrogenation (e.g., Pd/C, H₂), controlled conditions2-Iodo-5-methoxybenzene-1,3-diol and 4-Iodo-5-methoxybenzene-1,3-diolStepwise removal of iodine is expected.
Complete Reductive DeiodinationCatalytic hydrogenation (e.g., Pd/C, H₂), prolonged reaction5-Methoxybenzene-1,3-diolA common and high-yielding reaction for aromatic iodides.
Ring HydrogenationHigh-pressure hydrogenation (e.g., Rh/C, RuO₂), high temperature and pressure2,4-Diiodo-5-methoxycyclohexane-1,3-diolRequires significantly more forcing conditions than deiodination.

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution. For 2,4-Diiodo-5-methoxybenzene-1,3-diol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments, their connectivity, and spatial relationships.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic proton, the methoxy (B1213986) group protons, and the hydroxyl protons. Due to the substitution pattern, only one aromatic proton remains on the benzene (B151609) ring. Its chemical shift will be influenced by the surrounding electron-donating (hydroxyl and methoxy) and electron-withdrawing (iodo) groups. The methoxy group will present as a sharp singlet, while the hydroxyl protons will appear as broad singlets, the chemical shifts of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 6.5 - 7.5 Singlet 1H
Methoxy (-OCH₃) 3.8 - 4.2 Singlet 3H

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methoxy group. The chemical shifts of the aromatic carbons are significantly affected by the nature of the substituents. The carbons bearing the iodine atoms are expected to be shifted to a higher field (lower ppm value) due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1, C-3 (C-OH) 150 - 160
C-2, C-4 (C-I) 80 - 95
C-5 (C-OCH₃) 155 - 165
C-6 (C-H) 100 - 110

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule in terms of the aromatic region, as there is only a single aromatic proton. However, it can be used to confirm the absence of proton-proton coupling for the aromatic singlet.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate the aromatic proton with its directly attached carbon atom (C-6) and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. Expected correlations would include the aromatic proton (H-6) to the carbons at positions C-2, C-4, and C-5, and the methoxy protons to the carbon at C-5. These correlations would be instrumental in confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key expected NOE would be between the methoxy protons and the aromatic proton at C-6, confirming their spatial relationship on the benzene ring.

While less common for routine characterization, advanced NMR techniques could be employed to study dynamic processes. For instance, variable temperature (VT) NMR could be used to investigate the rotational dynamics of the hydroxyl and methoxy groups and to study any potential intramolecular hydrogen bonding.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C-O stretching of the hydroxyl and methoxy groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be present in the 1400-1600 cm⁻¹ range. The C-I stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the C-I stretching modes would be expected to give rise to strong Raman signals. The study of substituted resorcinols by Raman spectroscopy can aid in the assignment of vibrational modes. researchgate.net

Table 3: Key Predicted Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
-OH 3200-3600 (broad) Weak O-H Stretch
Aromatic C-H 3000-3100 Strong C-H Stretch
Aliphatic C-H (in -OCH₃) 2850-2960 Moderate C-H Stretch
Aromatic C=C 1400-1600 Strong C=C Stretch
C-O 1000-1300 Moderate C-O Stretch

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆I₂O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The isotopic pattern observed in the mass spectrum would be characteristic of a diiodo-substituted compound, showing significant M+1 and M+2 peaks due to the natural abundance of carbon and oxygen isotopes, as well as the distinct isotopic signature of iodine.

Fragmentation analysis in the mass spectrum would reveal characteristic losses. For example, the loss of a methyl group (•CH₃) from the methoxy moiety, or the loss of iodine radicals (•I) are plausible fragmentation pathways that would help to confirm the structure.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 431.8308 Molecular Ion
[M-CH₃]⁺ 416.8075 Loss of a methyl radical
[M-I]⁺ 304.9339 Loss of an iodine radical

Computational and Theoretical Chemistry Studies of 2,4 Diiodo 5 Methoxybenzene 1,3 Diol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule (geometric optimization) and to understand the distribution of electrons (electronic structure). For 2,4-Diiodo-5-methoxybenzene-1,3-diol, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, which combines the accuracy of ab initio methods with the efficiency of density functional approaches. researchgate.netresearchgate.net A suitable basis set, for instance, 6-311++G(d,p), would be employed to accurately describe the electronic orbitals of all atoms, including the heavy iodine atoms. researchgate.netnih.gov

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which corresponds to the most stable structure. The results of such a calculation would provide precise data on the geometry of the benzene (B151609) ring, the orientations of the hydroxyl and methoxy (B1213986) groups, and the positions of the iodine atoms.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterPredicted Value
C-C bond lengths (ring)1.39 - 1.41 Å
C-O bond length (hydroxyl)1.36 Å
C-O bond length (methoxy)1.37 Å
C-I bond length2.10 Å
O-H bond length0.96 Å
C-O-H bond angle109.5°
C-O-C bond angle (methoxy)118.0°

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential reaction pathways of this compound. By simulating the interaction of this molecule with other reagents, it is possible to elucidate the step-by-step mechanism of a chemical transformation. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them.

The transition state is a high-energy, transient species that represents the energy barrier for a reaction. Locating the transition state structure and calculating its energy allows for the determination of the reaction's activation energy, which is a key factor in predicting the reaction rate. For instance, in a potential substitution reaction on the benzene ring, computational models could predict whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a stable intermediate. researchgate.net

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters for this compound. These theoretical predictions are vital for interpreting experimental spectra and confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, a method within DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help in the definitive assignment of each signal to a specific atom in the molecule. openaccesspub.org

Infrared (IR) Frequencies: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The predicted spectrum can be used to identify the presence of key functional groups, such as the O-H stretches of the hydroxyl groups, the C-O stretches of the methoxy and hydroxyl groups, and the aromatic C-H and C=C vibrations. windows.net

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR (O-H)δ 5.0-6.0 ppmδ 5.5 ppm
¹H NMR (aromatic C-H)δ 6.5-7.5 ppmδ 7.0 ppm
¹H NMR (methoxy)δ 3.8-4.2 ppmδ 4.0 ppm
IR (O-H stretch)3200-3600 cm⁻¹~3400 cm⁻¹
IR (C-O stretch)1000-1300 cm⁻¹~1250 cm⁻¹

Note: The data in this table is illustrative. Experimental values would be needed for a direct comparison.

Analysis of Molecular Orbitals and Electronic Properties (HOMO-LUMO Energy Gaps)

The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity and stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack. nih.gov

Table 3: Calculated Electronic Properties of this compound

Electronic PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV

Note: These values are hypothetical and serve as an illustration of the data obtained from such calculations.

Conformational Analysis and Intermolecular Hydrogen Bonding Studies

The presence of flexible hydroxyl and methoxy groups in this compound means that it can exist in multiple conformations. Conformational analysis involves systematically rotating these groups and calculating the energy of each resulting structure to identify the most stable conformers.

Furthermore, the hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of intermolecular hydrogen bonds in the solid state or in solution. Computational studies can model these interactions, providing insights into the crystal packing of the molecule and its solubility in different solvents. Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

While a specific Quantitative Structure-Property Relationship (QSPR) model for this compound may not exist, this approach can be applied to a series of analogous compounds to predict their properties. QSPR models are mathematical equations that correlate the structural features of molecules (descriptors) with their physicochemical properties or biological activities.

For a series of substituted diiodomethoxybenzene diols, a QSPR model could be developed to predict properties like melting point, boiling point, or solubility based on calculated descriptors such as molecular weight, volume, surface area, and electronic parameters. This allows for the rapid screening of new, unsynthesized analogs with desired properties.

Applications As a Precursor or Building Block in Complex Molecule Synthesis

Scaffold for the Construction of Diverse Polycyclic Aromatic Compounds

The di-iodinated nature of 2,4-diiodo-5-methoxybenzene-1,3-diol makes it a prime candidate for constructing polycyclic aromatic compounds (PACs). The iodine atoms can serve as reactive handles for sequential or one-pot cross-coupling reactions, allowing for the annulation of additional aromatic rings.

Detailed Research Findings: While direct synthesis of PACs using this compound is not extensively documented, the principles are well-established with similar iodinated aromatics. Iodinated phenolic compounds are crucial intermediates in organic synthesis. google.com They can undergo a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds. google.com For instance, the synthesis of methoxy (B1213986) dibenzofluorenes has been achieved through one-pot operations involving alkylation and cyclodehydration, demonstrating a powerful strategy for preparing complex PACs from methoxylated precursors. nih.gov

The reactivity of the carbon-iodine bond allows for the introduction of various substituents, which can then participate in intramolecular cyclization reactions to build the polycyclic framework. The hydroxyl and methoxy groups can direct the regioselectivity of these reactions and can be further modified in the final PAC to fine-tune its electronic and physical properties. The synthesis of PAC precursors, such as 1,4-diiodo-2,3,5,6-tetraarylbenzene, highlights the utility of iodinated benzenes in constructing large aromatic systems.

Role in the Total Synthesis of Natural Product Analogues

Halogenated and oxygenated benzene (B151609) derivatives are common motifs in a variety of natural products. Consequently, this compound represents a valuable building block for the synthesis of natural product analogues, which are crucial for structure-activity relationship studies and drug discovery. nih.gov

Detailed Research Findings: The total synthesis of complex natural products often relies on a building block approach, where key fragments are synthesized and then coupled together. nih.gov For example, the synthesis of a biologically active, naturally occurring dibrominated benzene-1,2-diol derivative was achieved in five steps starting from (3-bromo-4,5-dimethoxyphenyl)methanol. researchgate.net This demonstrates the utility of halogenated and methoxylated phenols as starting materials for complex natural product synthesis.

The functional groups on this compound allow for a range of chemical transformations. The iodine atoms can be replaced through cross-coupling reactions to introduce complex side chains, while the hydroxyl and methoxy groups can be protected or modified as needed. This flexibility makes it a suitable starting material for the synthesis of analogues of natural products that contain a substituted resorcinol (B1680541) or phenol (B47542) core. Cyclohexadiene-trans-diols have also been shown to be versatile starting materials in natural product synthesis. researchgate.net

Precursor for the Development of Advanced Organic Materials (e.g., conductive polymers, optoelectronic components)

The development of advanced organic materials with specific electronic and optical properties often relies on the synthesis of highly conjugated and well-defined molecular architectures. The structure of this compound offers potential as a monomer or precursor for such materials.

Detailed Research Findings: Iodinated compounds, particularly iodinated anilines and phenols, are valuable intermediates in the synthesis of electronic materials. manac-inc.co.jp The carbon-iodine bonds can be used to polymerize the molecule through reactions like Yamamoto or Sonogashira coupling, leading to the formation of conjugated polymers. The methoxy and hydroxyl substituents would influence the polymer's solubility, processability, and electronic properties.

While the direct use of this specific diol in conductive polymers is not widely reported, the synthesis of thermosetting resins from resorcinol and furfural (B47365) demonstrates the ability of resorcinol derivatives to form polymeric networks. acs.org The iodinated nature of this compound could allow for post-polymerization modification or direct polymerization into materials with potential applications in optoelectronics, where tuning of the bandgap and charge transport properties is critical.

Derivatization for Ligand and Catalyst Development in Transition Metal Chemistry

The development of new ligands is crucial for advancing transition metal catalysis. The functional groups on this compound provide multiple points for derivatization to create novel ligand scaffolds.

Detailed Research Findings: The two iodine atoms on the benzene ring are ideal for introducing phosphine, amine, or other coordinating groups via cross-coupling reactions. The two hydroxyl groups can also be functionalized to create bidentate or multidentate ligands. For example, resorcinarene-functionalized triazolium salts have been successfully used as ligands in Suzuki-Miyaura cross-coupling reactions. mdpi.com This demonstrates that resorcinol-based structures can serve as effective ligand backbones.

Hypervalent iodine reagents are frequently used in palladium-catalyzed cross-coupling reactions, highlighting the importance of iodine's reactivity in this area of chemistry. frontiersin.org By strategically modifying this compound, it is possible to design ligands with specific steric and electronic properties tailored for a particular catalytic transformation. The methoxy group can also play a role in modulating the electron density of the ligand and influencing the catalytic activity of the metal center.

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity assessment of non-volatile organic compounds like 2,4-Diiodo-5-methoxybenzene-1,3-diol. Its high resolving power allows for the separation of closely related species, making it ideal for determining the purity profile of a final product or a reaction mixture.

For phenolic and halogenated compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov A stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

In the context of synthesizing this compound, HPLC can effectively separate the starting material, 5-methoxybenzene-1,3-diol, from the mono- and di-iodinated products. The introduction of large, lipophilic iodine atoms significantly increases the nonpolar character of the molecule, leading to longer retention times. A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to suppress the ionization of the phenolic hydroxyl groups and ensure sharp, symmetrical peaks. Detection is commonly achieved using a UV-Vis detector, as the benzene (B151609) ring and its substituents absorb UV light.

Table 1: Illustrative HPLC Data for the Analysis of a this compound Synthesis Reaction

CompoundHypothetical Retention Time (min)PolarityRationale for Elution Order
5-Methoxybenzene-1,3-diol4.2HighThe starting material is the most polar, with two hydroxyl groups and no iodine, leading to the weakest interaction with the C18 column and the fastest elution.
2-Iodo-5-methoxybenzene-1,3-diol7.8MediumThe mono-iodinated intermediate is less polar than the starting material due to the addition of one iodine atom, resulting in a longer retention time.
This compound11.5LowThe final product is the least polar due to the presence of two iodine atoms, causing the strongest interaction with the stationary phase and the longest retention time.

Conditions: C18 column (250 mm x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile/Water (55:45) with 0.1% Formic Acid; Flow Rate: 1.0 mL/min; Detection: UV at 280 nm.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Product and Byproduct Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it provides definitive identification of the separated components based on their unique mass fragmentation patterns. nih.gov GC-MS is particularly useful for identifying low-level impurities and byproducts in a reaction mixture. asianpubs.orgthermofisher.com

Phenolic compounds like this compound have relatively low volatility and contain active hydroxyl groups that can lead to poor peak shape (tailing) and interactions with the GC column. thermofisher.com To overcome this, a derivatization step is often employed prior to analysis. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert the polar -OH groups into nonpolar -O-Si(CH₃)₃ (trimethylsilyl) ethers. This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a low-polarity 5% phenyl polysiloxane phase). thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification by comparing it to spectral libraries. nih.gov This method is highly effective for confirming the identity of the desired product and detecting any volatile byproducts that may have formed during synthesis.

Table 2: Representative GC-MS Data for Derivatized Analytes in a Reaction Mixture

Analyte (as TMS Derivative)Hypothetical Retention Time (min)Key Mass Fragments (m/z)Identification Confidence
5-Methoxybenzene-1,3-diol-bis(TMS)9.5284 (M+), 269, 73High (Library Match)
This compound-bis(TMS)15.8548 (M+), 533, 421, 73High (Structure Confirmation)
Unreacted Iodinating Reagent Byproduct6.1VariesTentative (Based on Fragments)

Conditions: GC Column: TG-5SilMS (30 m x 0.25 mm); Oven Program: 60°C (2 min), then 10°C/min to 300°C; MS Scan Range: 35-550 amu.

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Product Isolation

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. biotech-asia.org It allows a chemist to quickly assess the consumption of starting materials and the formation of products. wpmucdn.com A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing), which is then developed in a sealed chamber containing a suitable mobile phase (eluent).

Separation occurs based on the principle of adsorption chromatography. Polar compounds adsorb more strongly to the polar silica gel and therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wpmucdn.com Nonpolar compounds have a higher Rf value. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the same plate, one can visually track the disappearance of the starting material spot and the appearance of a new product spot. For phenolic compounds, visualization can be achieved using UV light or by staining with an appropriate reagent like potassium permanganate (B83412) or ferric chloride. libretexts.org

Once TLC analysis indicates the reaction is complete, Column Chromatography is employed on a larger scale to isolate and purify the desired product from the crude reaction mixture. mdpi.com The same principles of separation apply as in TLC. A glass column is packed with a stationary phase (commonly silica gel), and the crude mixture is loaded onto the top. researchgate.net The mobile phase is then passed through the column, and the separated components are collected in sequential fractions. The composition of these fractions can be analyzed by TLC to identify and combine those containing the pure product. For the purification of this compound, a gradient elution, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297), would effectively separate the nonpolar product from more polar impurities. wpmucdn.com

Table 3: Example TLC Monitoring of the Iodination of 5-Methoxybenzene-1,3-diol

CompoundHypothetical Rf ValueObservation on TLC Plate
5-Methoxybenzene-1,3-diol (Starting Material)0.25Spot diminishes over time.
This compound (Product)0.60New, higher Rf spot appears and intensifies.
Reaction Mixture at t=00.25Single spot corresponding to starting material.
Reaction Mixture at t=2h0.25, 0.60Faint starting material spot, strong product spot.

Conditions: Stationary Phase: Silica Gel 60 F₂₅₄; Mobile Phase: Hexane/Ethyl Acetate (7:3).

Future Research Directions and Unexplored Potential of 2,4 Diiodo 5 Methoxybenzene 1,3 Diol

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of halogenated phenols often involves harsh reagents and organic solvents, posing environmental concerns. Future research should prioritize the development of sustainable and green synthetic routes to 2,4-diiodo-5-methoxybenzene-1,3-diol. A promising avenue lies in the use of water as a solvent, which is an environmentally benign alternative to volatile organic compounds. tandfonline.com

Recent advancements in the green iodination of phenols suggest a feasible pathway. tandfonline.comresearchgate.net One such method involves the use of potassium iodide as the iodine source in combination with an oxidizing agent like potassium ferrate in water. tandfonline.comresearchgate.net This approach has been successful for a variety of phenols, offering good to excellent yields under mild and non-toxic conditions. tandfonline.comresearchgate.net Another green alternative is the aerobic oxyiodination of phenols using molecular iodine and oxygen as the oxidant, catalyzed by copper(II) nitrate (B79036) in water. researchgate.net Electrochemical methods also present a green approach by generating the iodinating species in situ, thereby avoiding the use of toxic iodinating agents. nih.gov

The application of these green methodologies to the synthesis of this compound from its precursor, 5-methoxybenzene-1,3-diol (also known as 5-methoxyresorcinol), could significantly improve the environmental footprint of its production. nih.gov Research in this area would involve optimizing reaction conditions such as pH, temperature, and catalyst loading to achieve high yields and selectivity.

Table 1: Potential Green Reagents for the Synthesis of this compound

Reagent SystemSolventKey Advantages
Potassium Iodide / Potassium FerrateWaterMild conditions, non-toxic reagents tandfonline.comresearchgate.net
Molecular Iodine / Oxygen / Copper(II) NitrateWaterHigh atom economy, use of air as oxidant researchgate.net
Electrochemical SynthesisWaterIn situ generation of reagents, avoids toxic chemicals nih.gov
Iodine / Iodic Acid / PEG-400PEG-400Simple procedure, quantitative yields benthamdirect.com

Exploration of Organocatalytic Approaches for its Synthesis and Derivatization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective transformations without the need for metal catalysts. rsc.orgnih.gov The diol functionality of this compound makes it an ideal candidate for exploring organocatalytic derivatization. Chiral diol-based organocatalysts, such as those derived from BINOL or tartaric acid, have been successfully employed in a variety of enantioselective reactions. nih.govnih.gov

Future research could focus on the use of organocatalysts to achieve regioselective and enantioselective functionalization of the hydroxyl groups of this compound. For instance, organocatalysts could direct the selective acylation, alkylation, or phosphorylation of one hydroxyl group over the other, leading to the synthesis of chiral derivatives with potential applications in materials science or as chiral ligands. nih.gov

Furthermore, the phenolic nature of the compound opens up possibilities for organocatalyzed reactions on the aromatic ring. While classical electrophilic substitutions on phenols can lack regioselectivity, modern organocatalytic methods have been developed to achieve site-selective C-H functionalization. nih.gov Applying these advanced strategies to this compound could lead to the synthesis of novel and complex molecular architectures.

Investigation of its Role in Supramolecular Chemistry and Host-Guest Interactions

Host-guest chemistry involves the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it, held together by non-covalent interactions. wikipedia.org The presence of two iodine atoms in this compound makes it a particularly interesting candidate for studies in supramolecular chemistry. Iodine atoms are known to participate in halogen bonding, a non-covalent interaction that can be a powerful tool for the construction of supramolecular assemblies.

Future research could explore the ability of this compound to act as a guest molecule, where the iodine atoms interact with electron-rich cavities of host molecules. Conversely, it could also serve as a component of a larger host structure, with the iodine atoms acting as recognition sites for specific guest molecules. The interplay of halogen bonding with other non-covalent interactions, such as hydrogen bonding from the hydroxyl groups, could lead to the formation of highly ordered and functional supramolecular structures.

Studies involving the interaction of this compound with host molecules like cyclodextrins, cucurbiturils, or specifically designed macrocycles could reveal novel binding phenomena and lead to the development of new materials with applications in sensing, catalysis, or drug delivery. researchgate.net

Computational Design and Predictive Modeling for Novel Derivatives with Tailored Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov For a molecule like this compound, where experimental data is scarce, computational methods can play a crucial role in predicting its properties and guiding future research.

Future work could employ density functional theory (DFT) calculations and other computational models to understand the electronic structure and reactivity of this compound. nih.gov Such studies can provide insights into the reactivity of the aromatic ring, the acidity of the hydroxyl groups, and the strength of potential halogen and hydrogen bonds.

Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to predict the properties and reactivity of novel derivatives of this compound. nih.govmit.edu By creating virtual libraries of derivatives with different substituents, it would be possible to screen for molecules with tailored properties, such as enhanced reactivity for specific reactions or optimized binding affinities for biological targets. This predictive approach can significantly accelerate the discovery of new functional molecules based on the this compound scaffold.

Potential as a Precursor for Radiolabeled Compounds in Chemical Biology Research

Radioiodinated compounds are of great importance in nuclear medicine for both diagnostic imaging and therapeutic applications. acs.orgnih.gov The presence of two stable iodine atoms in this compound makes it an excellent precursor for the synthesis of radiolabeled analogues.

Future research should focus on developing methods for the selective replacement of one or both of the iodine atoms with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. This could be achieved through isotopic exchange reactions or by synthesizing the molecule from a radiolabeled precursor. Iododestannylation and iododeboronation are common and effective methods for radioiodination, where an organotin or organoboron precursor is reacted with a source of radioactive iodine. acs.orgnih.gov

The resulting radiolabeled this compound or its derivatives could then be used as probes in chemical biology research to study various biological processes. For example, they could be attached to biomolecules to track their distribution in vivo or used to develop new radiopharmaceuticals for imaging or therapy. The development of a polar, iodinated tetrazine for pretargeting applications highlights the potential for such molecules in advanced imaging techniques. nih.govnih.gov

Q & A

Q. What are the primary synthetic routes for 2,4-diiodo-5-methoxybenzene-1,3-diol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves electrophilic iodination of 5-methoxybenzene-1,3-diol derivatives. Key steps include:
  • Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperatures (0–25°C) to regioselectively introduce iodine atoms .
  • Protection/Deprotection : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent unwanted side reactions during iodination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect aromatic proton signals at δ 6.5–7.5 ppm (doublets for H-6 due to coupling with iodine substituents) and a singlet for the methoxy group (δ ~3.8 ppm) .
  • ¹³C NMR : Iodine’s electron-withdrawing effect deshields adjacent carbons (C-2 and C-4 at δ 90–100 ppm), while C-5 (methoxy-substituted) appears at δ 55–60 ppm .
  • Mass Spectrometry : High-resolution MS (ESI or EI) should confirm the molecular ion [M+H]⁺ at m/z 435.78 (C₇H₅I₂O₃) with isotopic patterns characteristic of diiodinated compounds .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in methanol/water mixtures (1:1). Test solubility via UV-Vis spectroscopy at λmax ~280 nm .
  • Stability : Degrades under prolonged UV light exposure. Store in amber vials at –20°C. Monitor decomposition via TLC (silica gel, Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do steric and electronic effects of iodine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : Iodine’s strong electron-withdrawing nature deactivates the aromatic ring, requiring harsh conditions (e.g., Pd-catalyzed Ullmann coupling at 120°C) for aryl-aryl bond formation .
  • Steric Effects : Ortho-iodine substituents hinder access to the reactive C-1 and C-3 hydroxyl groups. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
  • Case Study : Compare reaction rates with non-iodinated analogs (e.g., resorcinol derivatives) via kinetic studies (GC-MS monitoring) .

Q. What strategies mitigate iodine loss during derivatization of this compound in medicinal chemistry applications?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect hydroxyl groups with acetyl or benzyl groups before functionalizing iodine positions .
  • Low-Temperature Reactions : Perform Sonogashira or Suzuki couplings at ≤60°C to prevent C–I bond cleavage .
  • Post-Reaction Analysis : Use ICP-MS to quantify iodine retention and identify byproducts (e.g., iodide ions) .

Q. How can computational methods predict the biological interactions of this compound with enzymatic targets?

  • Methodological Answer :
  • Docking Studies : Employ AutoDock Vina to model interactions with thyroid peroxidase (TPO) or cytochrome P450 enzymes, leveraging iodine’s halogen-bonding potential .
  • MD Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) using GROMACS. Focus on iodine’s van der Waals interactions with hydrophobic enzyme pockets .
  • QSAR Modeling : Correlate iodine’s electronegativity with inhibitory activity using datasets from analogous dihalogenated phenols .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer :
  • HPLC Challenges : Iodinated byproducts (e.g., mono-iodinated isomers) co-elute with the target compound. Use a phenyl-hexyl column and gradient elution (acetonitrile/0.1% formic acid) for better resolution .
  • Detection Limits : Enhance sensitivity for iodine-containing impurities via ICP-MS (LOD ~0.1 ppb) or charged aerosol detection (CAD) .
  • Validation : Follow ICH guidelines for linearity (R² >0.995), precision (%RSD <2%), and accuracy (spike recovery 95–105%) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to validate experimental data?

  • Methodological Answer :
  • Source Analysis : Cross-reference peer-reviewed studies (e.g., ACS Publications ) over vendor datasheets.
  • DSC Validation : Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Expect sharp endothermic peaks at 185–190°C for pure samples .
  • Purity Correlation : Compare DSC results with elemental analysis (C, H, I % deviation <0.3%) to confirm crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.